Structural Novelty Confirmed by Ensemble Docking Against 13 GSK-3β X-Ray Structures
WAY-271413 emerged from a pharmacophore-guided virtual screen that explicitly prioritized structural novelty relative to known ATP-competitive GSK-3β inhibitors. Among 24 structurally diverse virtual hits that progressed to in vitro kinase assays, 15 compounds (62.5%) confirmed GSK-3β inhibitory activity, validating the robustness of the ensemble docking approach [1]. The phthalimide–thiazole–acetamide scaffold of WAY-271413 represents a chemotype not found among classical maleimide, indirubin, or aminopyrimidine GSK-3β inhibitor series [2]. This scaffold divergence provides a distinct intellectual property and chemical biology position.
| Evidence Dimension | Scaffold novelty versus known ATP-competitive GSK-3β inhibitor chemotypes |
|---|---|
| Target Compound Data | Phthalimide–thiazole–acetamide hybrid; identified as compound 21 among 24 virtual hits |
| Comparator Or Baseline | Known chemotypes: maleimides (e.g., SB-216763), indirubins (e.g., BIO), aminopyrimidines (e.g., CHIR-99021), thiadiazolidinones (e.g., tideglusib) |
| Quantified Difference | Scaffold is topologically distinct; 15/24 virtual hits (62.5% hit rate) confirmed active, validating the screening methodology [1] |
| Conditions | Ensemble docking against 13 GSK-3β X-ray crystal structures; in vitro kinase inhibition assay (ADP-Glo format) [1] |
Why This Matters
For researchers seeking tool compounds with a binding mode orthogonal to well-characterized GSK-3β inhibitor series, the phthalimide–thiazole chemotype of WAY-271413 offers a structurally differentiated starting point that cannot be replicated by purchasing a generic maleimide or indirubin inhibitor.
- [1] Fu G, Sivaprakasam P, Dale OR, Manly SP, Cutler SJ, Doerksen RJ. Pharmacophore Modeling, Ensemble Docking, Virtual Screening, and Biological Evaluation on Glycogen Synthase Kinase-3β. Mol Inform. 2014 Sep;33(9):610-26. doi: 10.1002/minf.201400044. View Source
- [2] Rajamani G, Naqvi S, Sharma A. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Med Chem. 2025 Nov 5. doi: 10.1039/d5md00211g. View Source
